![molecular formula C16H16ClNO4 B4577533 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 6047-89-8](/img/structure/B4577533.png)
2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Overview
Description
2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO4 and its molecular weight is 321.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0767857 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential pharmacological applications, particularly as an inhibitor of virulence factors in pathogenic bacteria. This article reviews the biological activities associated with this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Structure-Activity Relationships (SAR)
The compound belongs to the phenoxyacetamide class, which has been shown to exhibit significant inhibitory activity against the type III secretion system (T3SS) of Pseudomonas aeruginosa. The T3SS is crucial for the pathogenicity of this bacterium, making it a target for therapeutic intervention.
Key Findings:
- Potency : The compound exhibits an IC50 value of less than 1 µM in inhibiting T3SS-mediated secretion and translocation assays. This indicates a strong potential for therapeutic use against infections caused by P. aeruginosa .
- Structural Modifications : Variations in the substituents on the aromatic rings significantly affect the activity. For instance, modifications that enhance lipophilicity tend to improve potency against T3SS .
The mechanism by which this compound exerts its effects involves specific binding to components of the T3SS apparatus. It has been suggested that it binds to the PscF protein, a critical component of the T3SS needle structure, thereby preventing effective translocation of virulence factors into host cells .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | IC50 Value | Mechanism |
---|---|---|
Inhibition of T3SS-mediated secretion | < 1 µM | Binding to PscF protein |
Inhibition of T3SS-mediated translocation | < 1 µM | Prevents virulence factor delivery |
Study 1: Inhibition of Pseudomonas aeruginosa
In a series of experiments designed to evaluate the effectiveness of various phenoxyacetamides, this compound was identified as one of the most potent inhibitors. The study employed both secretion and translocation assays to confirm its efficacy .
Study 2: Cytotoxicity Assessment
Cytotoxicity assays revealed that while the compound effectively inhibits bacterial virulence factors, it also demonstrated low cytotoxicity towards mammalian cells at therapeutic concentrations. This is crucial for its potential use in clinical settings where minimizing harm to host cells is essential .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-12-6-7-14(15(9-12)21-2)18-16(19)10-22-13-5-3-4-11(17)8-13/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSFSZNWDMPEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366448 | |
Record name | 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-89-8 | |
Record name | 2-(3-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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